Artemether and lumefantrine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

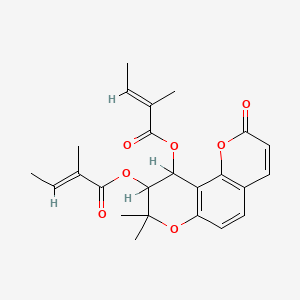

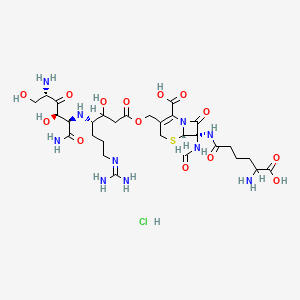

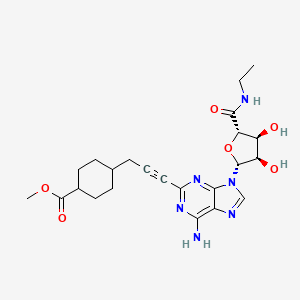

Artemether mixture with lumefantrine is a combination of artemether and benflumetol; a slower and long-acting antimalarial compound.

Scientific Research Applications

Pharmacokinetics and Therapeutic Efficacy

- Artemether and lumefantrine are components of a widely used antimalarial drug, effective even against multidrug-resistant falciparum malaria. Artemether is rapidly absorbed and transformed into dihydroartemisinin, which, along with lumefantrine, plays a crucial role in the rapid reduction of parasite biomass and symptoms resolution (White, Vugt, & Ezzet, 1999).

- Pharmacokinetic studies have shown that the effectiveness of artemether-lumefantrine is influenced by factors like food intake, which significantly enhances the bioavailability of both artemether and lumefantrine (Ashley et al., 2007).

Safety and Drug Interactions

- Concerns about potential neurotoxicity in humans due to artemether, as observed in animal studies, were investigated but not confirmed in a study evaluating auditory brainstem responses in subjects treated with artemether-lumefantrine (Hutagalung et al., 2006).

- The safety of artemether-lumefantrine in terms of cardiotoxicity was also explored, with no evidence of significant cardiac effects at therapeutic doses found in a prospective electrocardiographic study (van Vugt et al., 1999).

Efficacy in Special Populations

- In pregnant women with uncomplicated Plasmodium falciparum malaria, the population pharmacokinetics of lumefantrine suggested altered pharmacokinetic properties that contribute to higher treatment failure rates, indicating a need for dose optimization in this group (Tarning et al., 2009).

- Another study found that artemether-lumefantrine pharmacokinetics and clinical response are minimally altered in pregnant Ugandan women compared to nonpregnant adults, although a shorter terminal half-life for lumefantrine was observed, which may impact reinfection frequency or posttreatment prophylactic period (Nyunt et al., 2015).

Treatment Adherence and Outcomes

- Assessing the impact of imperfect adherence to artemether-lumefantrine on malaria treatment outcomes, a study using within-host modeling predicted higher rates of treatment failure in the case of suboptimal adherence, especially in children (Challenger et al., 2017).

Drug Monitoring and Quantitative Analysis

- The quantitative determination of artemether and lumefantrine in biological samples is crucial for monitoring drug concentrations, evaluating treatment response, and developing generic drugs. Various analytical methods, including HPLC-MS/MS, have been employed for this purpose (Resende, da Silva, & Fernandes, 2019).

properties

CAS RN |

141204-94-6 |

|---|---|

Product Name |

Artemether and lumefantrine |

Molecular Formula |

C46H58Cl3NO6 |

Molecular Weight |

827.3 g/mol |

IUPAC Name |

2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol;(4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |

InChI |

InChI=1S/C30H32Cl3NO.C16H26O5/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28;1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3;9-14H,5-8H2,1-4H3/b25-15-;/t;9-,10-,11+,12+,13+,14-,15?,16-/m.1/s1 |

InChI Key |

ZVAQGQOEHFIYMQ-UGOKYLLISA-N |

Isomeric SMILES |

CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC)C |

SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |

Canonical SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

artemether - benflumetol Artemether Benflumetol Artemether Benflumetol Combination Artemether Lumefantrine Artemether Lumefantrine Combination artemether, benflumetol drug combination Artemether, Lumefantrine Drug Combination artemether-benflumetol combination artemether-lumefantrine combination Benflumetol, Artemether CGP 56697 CGP-56697 CGP56697 Co Artemether co-artemether Coartem Lumefantrine, Artemethe |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.